PFM01

MRE11 Nuclease Selectivity DNA Repair

Standard MRE11 inhibitors like Mirin block exonuclease activity, causing general repair defects and confounding pathway analysis. PFM01 is the solution: a selective MRE11 endonuclease inhibitor that promotes NHEJ over HR without affecting exonuclease function. - Selective inhibition of MRE11 endonuclease (IC50 values established in enzymatic assays) - Promotes non-homologous end-joining vs homologous recombination in DSB repair - Validated in HBV cccDNA formation and BRCA2-deficient cancer models - ≥98% purity (HPLC), cell-permeable thiazolidinone derivative

Molecular Formula C14H15NO2S2
Molecular Weight 293.4 g/mol
CAS No. 406710-59-6
Cat. No. B3037036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePFM01
CAS406710-59-6
Molecular FormulaC14H15NO2S2
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCC(C)CN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S
InChIInChI=1S/C14H15NO2S2/c1-9(2)8-15-13(17)12(19-14(15)18)7-10-3-5-11(16)6-4-10/h3-7,9,16H,8H2,1-2H3/b12-7-
InChIKeyGPURHDUTZUYAFI-GHXNOFRVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PFM01: MRE11 Endonuclease-Selective Inhibitor Overview


PFM01 (CAS 406710-59-6, also indexed as 1558598-41-6) is a cell-permeable, N-alkylated derivative of the MRN complex inhibitor Mirin, distinguished by its selective inhibition of MRE11 endonuclease activity without impacting MRE11 exonuclease activity . As a thiazolidinone derivative, PFM01 acts as a probe compound for dissecting the distinct roles of MRE11 nuclease activities in DNA double-strand break repair pathway choice, specifically promoting non-homologous end-joining (NHEJ) in lieu of homologous recombination (HR) [1]. It has been utilized in studies ranging from HBV cccDNA formation to synthetic lethality in BRCA2-deficient cancer models [2]. The compound is commercially available with a standard purity of ≥98% (HPLC) .

Why MRE11 Inhibitor Substitution Fails


Substituting PFM01 with other MRE11 inhibitors like Mirin or PFM39 without accounting for their distinct nuclease specificity can lead to opposite experimental outcomes, as these compounds direct DNA double-strand break repair towards different pathways [1]. While PFM01 is an endonuclease-selective inhibitor that promotes NHEJ over HR, Mirin and PFM39 primarily block MRE11 exonuclease activity, which results in a general repair defect rather than pathway switching [1]. This functional divergence is rooted in their distinct binding sites on the MRE11 dimer interface, meaning that in-class substitution fails to provide a reliable control and can invalidate experimental conclusions regarding DSB repair pathway choice [2].

PFM01 Evidence Guide: Nuclease Selectivity and DNA Repair Data


Endonuclease vs Exonuclease Selectivity

PFM01 is a selective inhibitor of MRE11 endonuclease activity. In in vitro nuclease assays, PFM01 (500 µM) had little effect on MRN exonuclease activity, whereas the exonuclease inhibitor PFM39 (10 nM) potently blocked this activity [1]. Mirin, the parent compound, is an exonuclease inhibitor that prevents MRN-dependent ATM activation (IC50 = 12 µM) [2]. In contrast, PFM01's endonuclease inhibition promotes NHEJ in lieu of HR, a functional outcome not observed with exonuclease inhibitors [3].

MRE11 Nuclease Selectivity DNA Repair

Unique Dimer Interface Binding Site

Co-crystal structures of TmMre11 reveal that PFM01 binds at a location close to the dimer interface that is distinct from the binding sites occupied by Mirin and PFM39 [1]. PFM01's binding disrupts the ssDNA-binding groove, enabling selective inhibition of endonuclease activity, while Mirin and PFM39 occupy an adjacent but different site that blocks dsDNA phosphate backbone rotation required for exonuclease activity [2]. This structural divergence explains the functional selectivity observed between these inhibitors.

MRE11 Binding Site Structural Biology

Cellular Potency in DNA End Resection

PFM01 inhibits double-strand DNA (dsDNA) end resection in A549 lung adenocarcinoma cells with an IC50 value in the range of 50–75 µM [1]. This cellular potency provides a quantitative benchmark for experimental design, although direct comparative data for other MRE11 inhibitors in the same cellular resection assay are not available in the primary literature.

MRE11 DNA End Resection Cellular IC50

NHEJ Promotion vs General Repair Defect

In G2-phase cells exposed to ionizing radiation, treatment with the endonuclease inhibitor PFM01 promotes non-homologous end-joining (NHEJ) in lieu of homologous recombination (HR), demonstrating a functional shift in DNA repair pathway choice [1]. In contrast, treatment with the exonuclease inhibitor Mirin results in a general repair defect without promoting NHEJ [1]. This demonstrates that PFM01 is not merely a weaker inhibitor but a functionally distinct tool that actively directs DSB repair toward a specific pathway.

DNA Repair NHEJ HR Pathway Choice

BRCA2-Deficient Model Rescue

In BRCA2-defective HSC62 primary cells, PFM01 rescues the DNA repair defect and diminishes RAD51 foci formation, consistent with its ability to promote NHEJ when HR is compromised . Furthermore, in 1BR3 fibroblasts induced with BRCA2 knockdown, PFM01 (50 µM) reduces the number of chromosomal breaks . This suggests a potential therapeutic window where MRE11 endonuclease inhibition may be particularly beneficial in HR-deficient cancer contexts, although direct comparator data with Mirin in these specific assays are not reported in the available literature.

BRCA2 Synthetic Lethality Chromosomal Instability

HBV cccDNA Reduction via MRE11

In a recent study investigating hepatitis B virus (HBV) replication, treatment with PFM01 decreased the levels of covalently closed circular DNA (cccDNA), the persistent viral reservoir [1]. This effect was attributed to the inhibition of MRE11 endonuclease activity, which is hijacked by HBV for cccDNA formation. Notably, the exonuclease inhibitor Mirin also decreased cccDNA levels in the same study [1], indicating that both nuclease activities may contribute to this process, but PFM01 provides a specific probe for the endonuclease-dependent step.

HBV cccDNA Antiviral MRE11

PFM01 Application Scenarios


DSB Repair Pathway Choice Dissection

PFM01 is the compound of choice when the research objective requires selective inhibition of MRE11 endonuclease activity to promote NHEJ over HR, without confounding effects on exonuclease activity [1]. Use PFM01 in parallel with PFM39 (exonuclease inhibitor) to establish nuclease-specific phenotypes in G2-phase DSB repair assays.

Synthetic Viability in BRCA2-Deficient Cancers

When exploring strategies to rescue viability in BRCA2-mutant or HR-deficient cancer cells, PFM01 provides a tool to block MRE11 endonuclease activity, thereby promoting NHEJ-mediated repair and potentially overcoming HR deficiency [1]. This is particularly relevant for studies of PARP inhibitor resistance or synthetic lethality screens.

HBV cccDNA Formation Probing

In virology research focused on the HBV life cycle, PFM01 enables specific interrogation of the MRE11 endonuclease contribution to cccDNA biogenesis, a critical step in viral persistence [1]. Its use can help dissect the distinct roles of MRN complex nuclease activities in viral DNA repair processes.

MRE11 Nuclease Domain Structural Studies

For structural biology and enzymology investigations, PFM01 serves as a probe to map the endonuclease active site and dimer interface of MRE11. Co-crystallization studies have demonstrated its distinct binding mode compared to exonuclease inhibitors, making it an essential tool for structure-function analyses [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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